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molecular formula C9H9BrO3 B182550 2-Bromo-4,5-dimethoxybenzaldehyde CAS No. 5392-10-9

2-Bromo-4,5-dimethoxybenzaldehyde

Cat. No. B182550
M. Wt: 245.07 g/mol
InChI Key: UQQROBHFUDBOOK-UHFFFAOYSA-N
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Patent
US07985879B2

Procedure details

Bromination of 3,4-dimethoxybenzaldehyde using bromine in methanol to afford 2-bromo-4,5-dimethoxybenzaldehyde (B1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[Br:13]Br>CO>[Br:13][C:8]1[CH:9]=[C:10]([O:11][CH3:12])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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